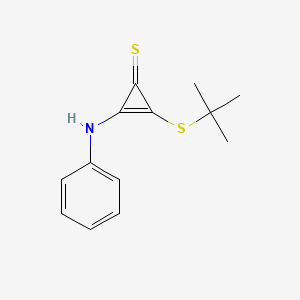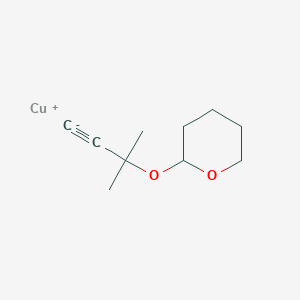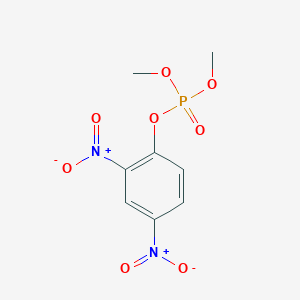
2,4-Dinitrophenyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl dimethyl phosphate is an organic compound that belongs to the class of dinitrophenyl phosphates. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further bonded to a dimethyl phosphate group. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl dimethyl phosphate typically involves the reaction of 2,4-dinitrophenol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitrophenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The dimethyl phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution reactions.
Major Products Formed
Reduction: The major product formed is 2,4-diaminophenyl dimethyl phosphate.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Applications De Recherche Scientifique
2,4-Dinitrophenyl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the manufacturing of pesticides and herbicides due to its ability to disrupt biological processes in pests.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl dimethyl phosphate involves its ability to act as a protonophore. It can shuttle protons across biological membranes, disrupting the proton gradient and collapsing the proton motive force. This leads to the inhibition of ATP synthesis, which is crucial for cellular energy production. The compound targets the mitochondrial membrane, leading to increased oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the dimethyl phosphate group.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.
Dinoseb: A dinitrophenol herbicide with similar biological activity.
Uniqueness
2,4-Dinitrophenyl dimethyl phosphate is unique due to the presence of the dimethyl phosphate group, which imparts different chemical properties and reactivity compared to other dinitrophenol derivatives. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
66391-31-9 |
|---|---|
Formule moléculaire |
C8H9N2O8P |
Poids moléculaire |
292.14 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9N2O8P/c1-16-19(15,17-2)18-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,1-2H3 |
Clé InChI |
YXYYXNXCGWEBNQ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


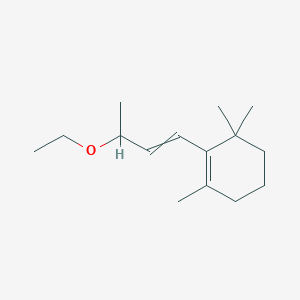
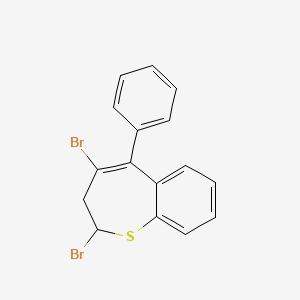
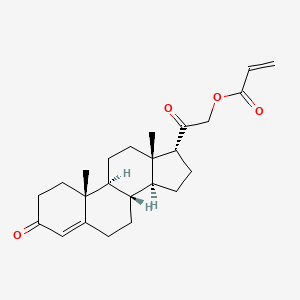
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
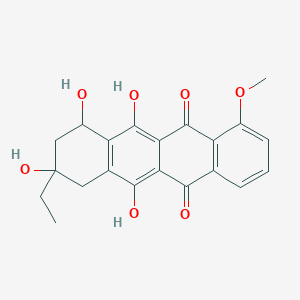

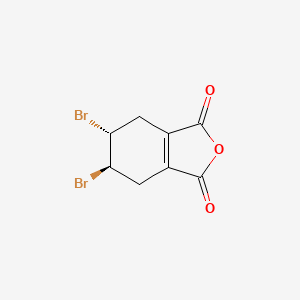
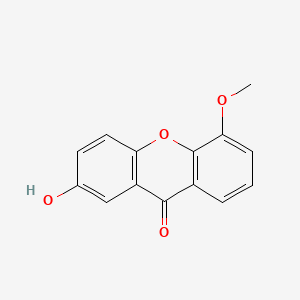

![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
